

Spectroscopic data interpretation for 4-methoxy-1H-pyrazole (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-methoxy-1H-pyrazole

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Spectroscopic Unveiling of 4-methoxy-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **4-methoxy-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization, ensuring the integrity of research and development endeavors. This document presents a detailed examination of its spectral features, supported by predicted data tables and visualizations to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-methoxy-1H-pyrazole**. These values are derived from analyses of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for **4-methoxy-1H-pyrazole** (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.5 - 7.6	s	H-3, H-5
~3.8	s	-OCH ₃
Broad signal	br s	N-H

Table 2: Predicted ¹³C NMR Data for **4-methoxy-1H-pyrazole** (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~135 - 140	C-3, C-5
~120 - 125	C-4
~55 - 60	-OCH ₃

Table 3: Predicted Key IR Absorption Bands for **4-methoxy-1H-pyrazole**

Wavenumber (cm ⁻¹)	Vibration Type
~3100 - 3300	N-H stretch
~2950 - 2850	C-H stretch (aliphatic)
~1500 - 1600	C=C and C=N stretch (ring)
~1250 - 1000	C-O stretch (methoxy)

Table 4: Predicted Mass Spectrometry Fragmentation for **4-methoxy-1H-pyrazole**

m/z (charge/mass ratio)	Fragment Ion
98	[M] ⁺ (Molecular Ion)
83	[M - CH ₃] ⁺
69	[M - CHO] ⁺
55	[M - CH ₃ - CO] ⁺

Interpretation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **4-methoxy-1H-pyrazole** is expected to be relatively simple. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due to tautomerism and are therefore predicted to appear as a single singlet in the aromatic region, typically around δ 7.5-7.6 ppm. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet further upfield, anticipated around δ 3.8 ppm. The N-H proton of the pyrazole ring is expected to give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will reflect the symmetry of the molecule. The C-3 and C-5 carbons are equivalent and should appear as a single peak in the downfield region of the spectrum, estimated to be around δ 135-140 ppm. The carbon atom at the 4-position, being directly attached to the electron-donating methoxy group, is expected to be more shielded and thus appear at a higher field, likely in the δ 120-125 ppm range. The carbon of the methoxy group will be observed in the typical region for such functionalities, around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in **4-methoxy-1H-pyrazole**. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The presence of the methoxy group will be confirmed by C-H stretching vibrations in the 2950-2850 cm⁻¹ region and a strong C-O stretching band between 1250 and 1000 cm⁻¹. The aromatic nature of the pyrazole ring will give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of **4-methoxy-1H-pyrazole** is predicted to show a molecular ion peak [M]⁺ at an m/z of 98, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a fragment at m/z 83, or the loss of a formyl radical (CHO•) resulting in a peak at m/z 69. Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment could lead to a peak at m/z 55.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **4-methoxy-1H-pyrazole**.

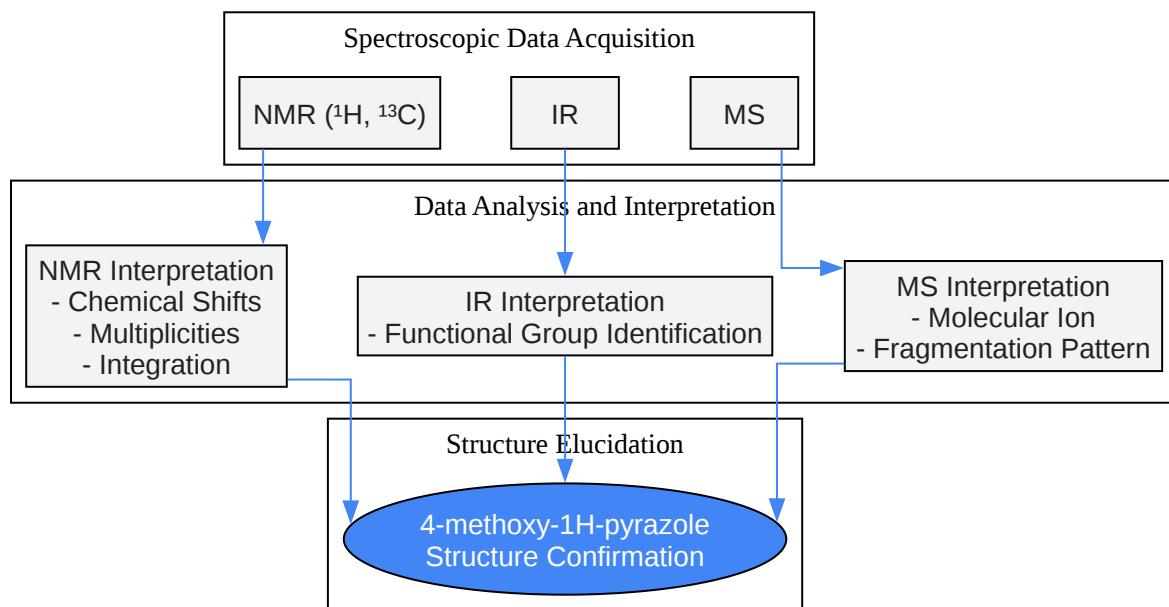
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

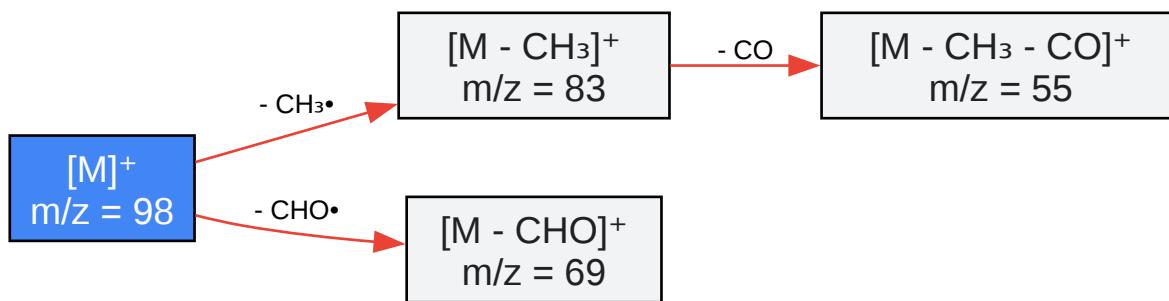
Visualizing Spectroscopic Interpretation and Fragmentation

The logical flow of interpreting the combined spectroscopic data and a potential mass spectrometry fragmentation pathway are illustrated below using Graphviz.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Predicted MS Fragmentation of **4-methoxy-1H-pyrazole**.

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